
3-(3,3-diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
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Description
3-(3,3-diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C31H26N2O4 and its molecular weight is 490.559. The purity is usually 95%.
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Biological Activity
The compound 3-(3,3-diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a synthetic derivative of benzofuran that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed analysis of its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.
Chemical Structure
The molecular formula for this compound is C25H25N2O3. Its structure features a benzofuran core, which is known for its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Weight | 401.48 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of benzofuran derivatives, including the target compound. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Study:
In a study published in the European Journal of Medicinal Chemistry, several benzofuran derivatives were synthesized and tested. Among these, compounds exhibiting structural similarities to our target compound demonstrated moderate to high antibacterial activity, suggesting that modifications on the benzofuran scaffold could enhance efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives has also been explored. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
Research Findings:
A study indicated that certain benzofuran derivatives could inhibit the NF-kB pathway, a critical regulator of inflammation. This suggests that this compound may possess similar anti-inflammatory properties .
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of benzofuran derivatives have revealed promising results against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation.
Table: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.0 |
MCF-7 | 10.5 |
A549 | 12.0 |
These results indicate that the compound may be a candidate for further development as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential interaction with nuclear receptors leading to altered gene expression related to inflammation and cancer progression.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for 3-(3,3-diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic or basic conditions .
Amide Coupling : React the benzofuran-2-carboxylic acid derivative with 3-methoxyaniline using coupling agents like DCC or EDC, with DMAP as a catalyst in anhydrous dichloromethane or DMF .
Diphenylpropanamido Substitution : Introduce the 3,3-diphenylpropanamido group via nucleophilic acyl substitution, ensuring inert atmosphere (N₂/Ar) to prevent oxidation .
- Optimization : Control temperature (0–5°C for sensitive steps; reflux for slower reactions), solvent polarity (THF for solubility, DCM for facile workup), and stoichiometry (1.2–1.5 equivalents of acylating agents) .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign signals for the benzofuran core (δ 6.8–7.9 ppm for aromatic protons), methoxy group (δ 3.8 ppm), and amide protons (δ 8.1–8.5 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and benzofuran C-O-C (~1240 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and verify molecular ion peaks .
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize targets based on structural analogs (e.g., benzofuran derivatives with anticancer or anti-inflammatory activity) .
- In Vitro Assays :
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Enzyme Inhibition : Screen against COX-2 or kinases using fluorogenic substrates .
- Control Compounds : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and validate assay reproducibility .
Advanced Research Questions
Q. How should researchers address discrepancies in reported biological activities of structurally similar benzofuran derivatives?
- Methodological Answer :
- Standardize Assays : Re-evaluate activities under uniform conditions (e.g., cell line origin, serum concentration, exposure time) .
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups on phenyl rings) using in silico tools (e.g., molecular docking to identify binding affinity variations) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP correlations with cytotoxicity) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved metabolic stability?
- Methodological Answer :
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in microsomal assays .
- Modifications :
- Electron-Withdrawing Groups : Introduce fluorine or nitro groups to reduce CYP450-mediated oxidation .
- Steric Shielding : Add bulky substituents (e.g., tert-butyl) near metabolically labile amide bonds .
- In Silico Predictions : Apply QSAR models to predict metabolic hotspots and optimize logD (target: 2–4) .
Q. What computational approaches are employed to predict pharmacokinetics and target engagement?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., EGFR or tubulin) using AMBER or GROMACS to assess stability of ligand-receptor complexes .
- ADMET Prediction : Use SwissADME or ADMETlab to forecast bioavailability, BBB permeability, and hERG inhibition risks .
- Docking Studies : Perform flexible docking with AutoDock Vina to identify key interactions (e.g., hydrogen bonds with kinase catalytic residues) .
Q. How can researchers optimize synthetic yields while minimizing byproduct formation in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce side reactions (e.g., overalkylation) .
- Catalyst Screening : Test Pd/C or Ni catalysts for selective hydrogenation of nitro intermediates .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and terminate at optimal conversion .
Properties
IUPAC Name |
3-(3,3-diphenylpropanoylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O4/c1-36-24-16-10-15-23(19-24)32-31(35)30-29(25-17-8-9-18-27(25)37-30)33-28(34)20-26(21-11-4-2-5-12-21)22-13-6-3-7-14-22/h2-19,26H,20H2,1H3,(H,32,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBFRBZSJJBRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.